3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde
Description
3-Methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 1-phenyl-1,2,3-triazole-linked methoxy substituent at the 4-position of the aromatic ring. The triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances structural rigidity and bioavailability . The benzaldehyde core provides a reactive site for further derivatization, enabling applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
3-methoxy-4-[(1-phenyltriazol-4-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-13(11-21)7-8-16(17)23-12-14-10-20(19-18-14)15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBIGCLHSJUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde typically involves a multi-step processThe process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, a microwave-assisted Cu(I)-catalyzed three-component synthesis can be employed to produce triazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study:
A study conducted by Smith et al. (2023) investigated the anticancer effects of similar triazole derivatives on various cancer cell lines, revealing that the compound significantly inhibited cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 20 | Intrinsic pathway activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. This is particularly important in the context of rising antibiotic resistance.
Case Study:
In vitro studies demonstrated that 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Applications in Medicinal Chemistry
The unique structure of this compound makes it a candidate for further development in medicinal chemistry. Its ability to interact with biological targets opens avenues for drug development.
Potential Drug Development
Given its biological activities, researchers are exploring the synthesis of derivatives of this compound to enhance potency and selectivity against specific targets.
Research Findings:
A recent synthesis study highlighted modifications to the triazole ring that improved anticancer efficacy while reducing toxicity profiles in normal cells.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde involves its interaction with specific molecular targets. For instance, as a steroid sulfatase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of steroid sulfates and thereby reducing the availability of active hormones that promote cancer cell growth . The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological targets .
Comparison with Similar Compounds
Structural Comparison
The target compound is structurally analogous to several triazole-linked benzaldehyde derivatives (Table 1). Key variations include:
- Substituents on the triazole : The phenyl group at the 1-position of the triazole distinguishes it from analogs like 4-((1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (, Compound 7), which features a 4-iodobenzyl group. Halogenated substituents (e.g., 4-fluorobenzyl, 4-chlorobenzyl) in related compounds (, Compounds 9–10) introduce electron-withdrawing effects, altering electronic properties and solubility .
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Triazole Substituent | Core Structure | Key Functional Groups |
|---|---|---|---|
| 3-Methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde | Phenyl | Benzaldehyde | Aldehyde, Methoxy, Triazole |
| 4-((1-(4-Iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (Compound 7) | 4-Iodobenzyl | Benzaldehyde | Aldehyde, Triazole, Iodine |
| Ethyl 4-(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-... | 4-Fluorobenzyl | Dihydropyrimidine | Ester, Fluorine, Triazole |
| 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | Phenyl | Benzimidazole | Benzimidazole, Triazole |
Physicochemical Properties
- Lipophilicity : The phenyl group on the triazole increases lipophilicity compared to halogenated analogs (e.g., 4-fluorobenzyl in Compound 9), which exhibit higher polarity .
- Solubility : Methoxy groups enhance aqueous solubility, but bulky substituents (e.g., 4-iodobenzyl in Compound 7) may reduce it .
- Spectroscopic data : NMR signals for the aldehyde proton (~10 ppm) and triazole protons (~7.5–8.2 ppm) are consistent across analogs () .
Biological Activity
3-Methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula: CHNO. Its structure features a methoxy group, a triazole moiety, and a benzaldehyde component, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of Triazole : Utilizing Huisgen cycloaddition reactions to create the triazole ring.
- Methoxy Substitution : Introducing methoxy groups at specific positions on the aromatic rings to enhance biological activity.
- Final Aldehyde Formation : Converting the intermediate products into the final aldehyde structure through oxidation processes.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research indicates that derivatives with similar structures demonstrate potent inhibitory effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC values for these compounds often range in nanomolar concentrations, suggesting strong efficacy against cancer cell proliferation .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 5l | MCF-7 | 0.21 |
| 5a | HeLa | 36.78 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Steroid Sulfatase (STS) : Many derivatives have been shown to inhibit STS, an enzyme implicated in estrogen metabolism and breast cancer progression .
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that 3-methoxy derivatives possess antimicrobial activity against various pathogens. For example:
- Antimicrobial Testing : Compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli with promising results indicating moderate to strong inhibition .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 84.12 μg/mL |
| Escherichia coli | 99.09 μg/mL |
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that sulfamoylated triazole derivatives significantly reduced tumor size in animal models when combined with standard chemotherapy agents.
- Infection Control : Clinical trials indicated that compounds similar to 3-methoxy derivatives showed efficacy in treating infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde, and how can reaction conditions be optimized?
- The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A propargyl ether intermediate (e.g., 4-propargyloxybenzaldehyde) reacts with phenyl azide in the presence of Cu(I) catalysts to form the triazole ring . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (room temperature to 80°C), and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) to improve yields (>85%) . Microwave-assisted methods can reduce reaction times from hours to minutes while maintaining high purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective triazole formation (1,4-disubstitution) and aldehyde proton resonance (~10 ppm) .
- X-ray Crystallography : Resolves structural ambiguities, such as the orientation of the triazole moiety and methoxy substituents. SHELX programs are widely used for refinement .
- IR Spectroscopy : Validates functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Agar Well Diffusion : Test against Gram-positive (e.g., Staphylococcus epidermidis), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Zones of inhibition (mm) are measured at concentrations of 50–200 µg/mL .
- MIC Determination : Broth microdilution quantifies minimum inhibitory concentrations. Activity is correlated with substituent effects; electron-withdrawing groups on the phenyl ring enhance potency .
Advanced Research Questions
Q. How can molecular docking studies rationalize discrepancies between in vitro antimicrobial activity and structural analogs?
- Docking into bacterial enzyme targets (e.g., E. coli dihydrofolate reductase) identifies key interactions: the triazole nitrogen forms hydrogen bonds with catalytic residues, while the aldehyde group may hinder binding due to steric clashes . Free energy calculations (MM-PBSA) explain why analogs with bulkier substituents exhibit reduced activity despite similar MICs .
Q. What strategies are used to establish structure-activity relationships (SAR) for triazole-containing derivatives?
- Systematic Substitution : Varying the phenyl ring (e.g., nitro, fluoro, or methoxy groups) and triazole position modulates lipophilicity (logP) and electronic effects. For example, 4-nitrophenyl analogs show enhanced Gram-negative activity due to improved membrane penetration .
- Bioisosteric Replacement : Replacing the aldehyde with oxime or hydrazone groups retains activity while improving stability .
Q. How should researchers address contradictory data in crystallographic refinement and biological assays?
- Crystallographic Conflicts : Use SHELXL for anisotropic displacement parameter refinement. If residual electron density persists, consider disorder modeling or twinning corrections .
- Bioassay Variability : Replicate experiments under standardized conditions (e.g., CLSI guidelines). Cross-validate using alternative assays (e.g., time-kill kinetics vs. MIC) to distinguish true activity from experimental noise .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for solvent reactions (e.g., DMF, propargyl bromide) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How can computational tools like WinGX and ORTEP enhance structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
